

voglibose vs acarbose efficacy and side effect profile

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Compound Focus: Voglibose

CAS No.: 83480-29-9

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Efficacy and Safety at a Glance

The table below summarizes key efficacy and safety data from direct comparison studies.

| Parameter | Acarbose (300 mg/day) | Voglibose (0.9 mg/day) | Comparative Outcome |
|-----------------------------|---|---|---|
| HbA1c Reduction | -0.72% (from 8.43% to 7.71%) [1] [2] | -0.70% (from 8.38% to 7.68%) [1] [2] | No significant difference [1] [2] |
| FPG Reduction | Significant decrease [1] [2] | Significant decrease [1] [2] | No significant difference [1] [2] |
| PPG Reduction | Significant decrease; superior reduction in 1-hr post-dinner glucose (-56.74 mg/dL) [1] [2] | Significant decrease [1] [2] | Acarbose superior for 1-hr post-dinner glucose [1] [2] |
| Postprandial Insulin | Significant reduction at 4 and 8 weeks [3] | Significant reduction at 4 weeks [3] | Acarbose showed a more consistent effect at 8 weeks [3] |
| GI Side Effects | More frequent (e.g., flatulence: 90%) [3] | Less frequent (e.g., flatulence: 56.7%) [3] | Voglibose better tolerated [3] |

| Parameter | Acarbose (300 mg/day) | Voglibose (0.9 mg/day) | Comparative Outcome |
|-------------------|---|---|-------------------------------|
| Body Weight | Decreased (-0.8 kg at 8 weeks) [3] | Decreased (-0.9 kg at 8 weeks) [3] | No major difference [3] |
| Hypoglycemia Risk | No increased risk (when added to basal insulin) [1] | No increased risk (when added to basal insulin) [1] | No significant difference [1] |

Experimental Protocol & Methodologies

For a credible comparison, it's important to understand the design of the key clinical trials cited.

24-Week, Active-Controlled, Multi-Center Study (2014)

This study provides the most recent and direct head-to-head data.

- **Objective:** To compare the efficacy and safety of acarbose and **voglibose** in type 2 diabetes patients inadequately controlled with basal insulin.
- **Study Design:** A prospective, open-label, randomized, active-controlled, parallel-group trial conducted at 11 centers [1] [2].
- **Participants:**
 - **Number:** 121 patients (Acarbose: n=59; **Voglibose:** n=62) were included in the modified Intent-to-Treat (mITT) analysis [1] [2].
 - **Condition:** Type 2 diabetes, aged 18-79 years, on stable basal insulin therapy with or without metformin/sulfonylurea, with HbA1c >7.0% and ≤10.0% [1] [2].
- **Intervention:**
 - **Acarbose group:** 100 mg three times daily (300 mg/day) [1] [2].
 - **Voglibose group:** 0.3 mg three times daily (0.9 mg/day) [1] [2].
 - Treatment duration: 24 weeks [1] [2].
- **Primary Endpoint:** Change in HbA1c from baseline to week 24 [1] [2].
- **Secondary Endpoints:**
 - Changes in fasting plasma glucose (FPG) and six-point self-monitored blood glucose (SMBG) profiles (pre-meal and 1-hour post-meal) [1] [2].
 - Lipid parameters, body weight, BMI, and high-sensitivity C-reactive protein (hs-CRP) [1] [2].
 - Safety parameters, including adverse events and hypoglycemic episodes [1] [2].

- **Statistical Analysis:** Primary analysis used ANCOVA model with treatment and center as factors and baseline value as a covariate. Non-inferiority of acarbose was tested [1] [2].

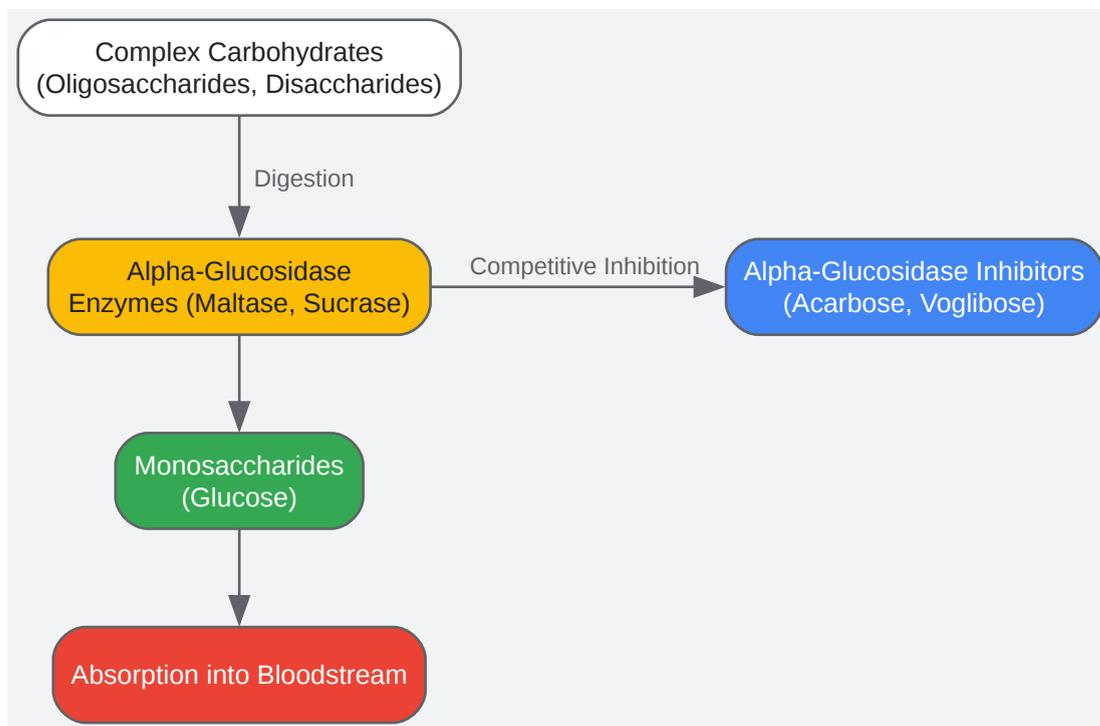
Randomized Crossover, Open Comparative Study (2002)

This older study provides supplementary data on drug-naïve patients.

- **Objective:** To evaluate the efficacy and safety of **voglibose** versus acarbose in type 2 diabetes patients poorly controlled with diet alone [3].
- **Study Design:** A randomized, crossover, open comparative study [3].
- **Participants:** 30 patients with type 2 diabetes [3].
- **Intervention:**
 - **Voglibose:** 0.2 mg three times daily [3].
 - **Acarbose:** 100 mg three times daily [3].
 - Treatment duration: 8 weeks for each drug [3].
- **Key Assessments:** Fasting blood glucose, 1-hour and 2-hour postprandial blood glucose and insulin, HbA1c, and adverse events [3].

Mechanism of Action Diagram

Both acarbose and **voglibose** share a common primary mechanism as competitive inhibitors of intestinal alpha-glucosidases. The following diagram illustrates this pathway and the slight differences between the two drugs.



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Key Mechanistic Insights:

- **Shared Pathway:** Both drugs reversibly inhibit membrane-bound alpha-glucosidase enzymes in the small intestine, delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This slows glucose absorption and reduces postprandial blood glucose spikes [4].
- **Subtle Differences:** While their core mechanism is identical, some studies suggest nuanced differences:
 - **Enzyme Specificity:** A review on **voglibose** notes it has **no inhibitory activity against lactase**, thus it does not cause lactose intolerance or related diarrhea, which could be a differentiating tolerability factor [4].
 - **Additional Effects:** **Voglibose** may also facilitate the release of endogenous **Glucagon-like Peptide-1 (GLP-1)**, an insulintropic hormone that can enhance insulin secretion and sensitivity [4].

Key Insights for Clinical and Research Considerations

- **Efficacy vs. Tolerability Trade-off:** The evidence suggests a trade-off where **acarbose may have a slight edge in PPG-lowering efficacy**, particularly after certain meals, while **voglibose consistently demonstrates a better gastrointestinal tolerability profile** [1] [3]. The choice may depend on which factor is prioritized for a patient or population.

- **Ideal for High-Carbohydrate Diets:** These drugs are particularly useful in populations with high-carbohydrate diets (e.g., rice-based), where PPG excursions are more pronounced [1] [5].
- **Complementary Combination Therapy:** Both agents are effective and safe when combined with other glucose-lowering regimens, including **basal insulin**, metformin, and sulfonylureas, without increasing hypoglycemia risk [1] [5] [4].
- **Potential for Diabetes Prevention:** Like other alpha-glucosidase inhibitors, **voglibose** has shown potential in reducing the risk of progression from Impaired Glucose Tolerance (IGT) to overt type 2 diabetes [4].

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To cite this document: Smolecule. [voglibose vs acarbose efficacy and side effect profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546850#voglibose-vs-acarbose-efficacy-and-side-effect-profile>]

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